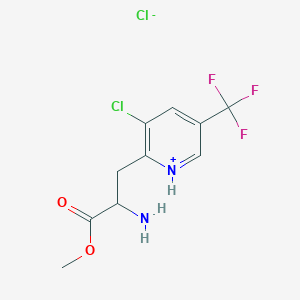
2-(2-Amino-3-methoxy-3-oxopropyl)-3-chloro-5-(trifluoromethyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3-methoxy-3-oxopropyl)-3-chloro-5-(trifluoromethyl)pyridinium chloride is a useful research compound. Its molecular formula is C10H11Cl2F3N2O2 and its molecular weight is 319.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Preparation of Heterocyclic Compounds : This compound serves as an intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in organic chemistry (Okui et al., 1972).
Synthesis of Aminopyridinium Chlorides : It has been used in the preparation of N-aminopyridinium chlorides, highlighting its role in creating structurally diverse molecules (Tamura et al., 1971).
Building Block for Gastric-Acid Inhibiting Compounds : This chemical is a key building block in the synthesis of compounds with potential gastric-acid inhibiting activity, indicating its pharmaceutical relevance (Mittelbach et al., 1988).
Biological Activities
Influence on Central Cholinergic System : Research indicates that derivatives of this compound can significantly influence learning and memory processes in experimental animals, suggesting an impact on the central cholinergic system (Krichevskii et al., 2007).
Antidote Against Toxic Organophosphates : Studies have explored its use as an effective antidote against poisoning with extremely toxic organophosphates (Eyer et al., 2004).
Stability and Storage
- Stability in Aqueous Solution : Investigations into the stability of this compound in aqueous solutions have been conducted, providing insights into its optimal storage conditions and shelf life (Eyer et al., 2004).
Propiedades
IUPAC Name |
methyl 2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-1-ium-2-yl]propanoate;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2.ClH/c1-18-9(17)7(15)3-8-6(11)2-5(4-16-8)10(12,13)14;/h2,4,7H,3,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJOOKVGBCBRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=[NH+]1)C(F)(F)F)Cl)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)
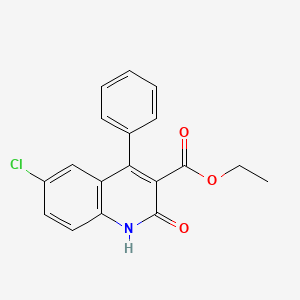
![N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)
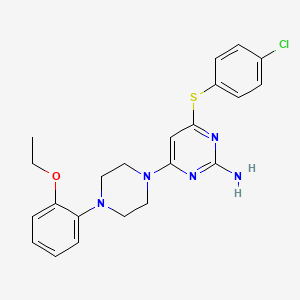
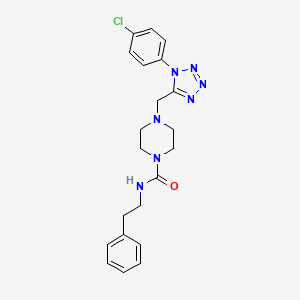

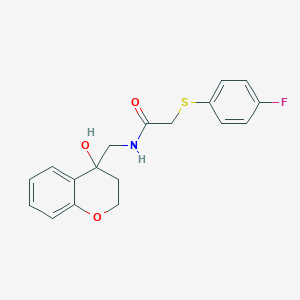

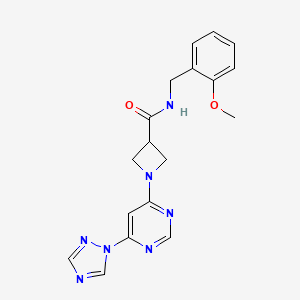


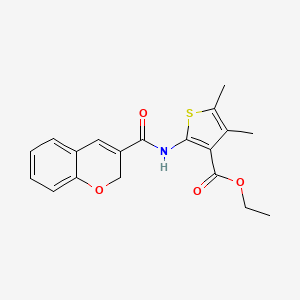
![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)